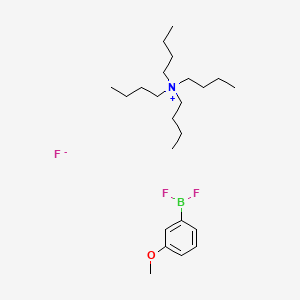
Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound. This compound is notable for its unique structure, which includes a difluoromethyl group attached to a methoxyphenyl ring, combined with a tetrabutylazanium cation and a fluoride anion. Such compounds are often used in various chemical reactions and have significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of difluoromethylborane with 3-methoxyphenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into simpler boron-containing molecules.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the interaction of the boron atom with various molecular targets. The difluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The tetrabutylazanium cation and fluoride anion play a crucial role in stabilizing the compound and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethylborane: A simpler compound with similar reactivity but lacking the methoxyphenyl group.
Methoxyphenylboronic Acid: Contains the methoxyphenyl group but lacks the difluoromethyl group.
Tetrabutylammonium Fluoride: Contains the tetrabutylazanium cation and fluoride anion but lacks the boron-containing moiety.
Uniqueness
Difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride is unique due to its combination of a difluoromethyl group, a methoxyphenyl ring, and a boron atom. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
difluoro-(3-methoxyphenyl)borane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF2O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-11-7-4-2-3-6(5-7)8(9)10;/h5-16H2,1-4H3;2-5H,1H3;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBTVCHCLSCIJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













